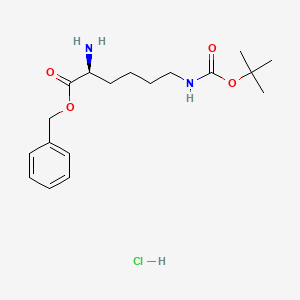

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and features protective groups that make it useful in peptide synthesis and other chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The benzyl ester is then introduced to protect the carboxyl group. The hydrochloride salt is formed by treating the compound with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: Removal of the Boc protecting group under acidic conditions.

Esterification: Formation of esters with different alcohols.

Amidation: Reaction with carboxylic acids to form amides.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Esterification: Alcohols in the presence of acid catalysts.

Amidation: Carboxylic acids with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

Hydrolysis: (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.

Esterification: Various esters depending on the alcohol used.

Amidation: Amides formed with different carboxylic acids.

Aplicaciones Científicas De Investigación

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein synthesis.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The benzyl ester serves a similar protective function for the carboxyl group. These protective groups can be removed under specific conditions, enabling the compound to participate in further chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Uniqueness

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The benzyl ester provides a different reactivity profile compared to methyl or ethyl esters, allowing for more selective reactions in complex synthetic pathways .

Actividad Biológica

(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, with the CAS number 133170-57-7, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C18H29ClN2O4

- Molecular Weight : 372.89 g/mol

- Purity : >96%

- CAS Number : 133170-57-7

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Amino acid derivatives are known to interact with various biological pathways, influencing protein synthesis, enzyme activity, and cellular signaling.

Enzyme Inhibition

Research indicates that compounds similar to (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate have shown promise in inhibiting specific enzymes linked to cancer progression. For instance, studies have demonstrated that certain amino acid derivatives can inhibit mitotic kinesins, which are essential for proper cell division. This inhibition can lead to the induction of multipolar spindles in cancer cells, resulting in cell death due to improper mitosis .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study investigated the effects of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate on various cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -

Antimicrobial Activity :

Another study explored the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKRZZLJIDUJIB-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.